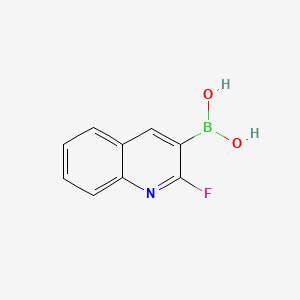

2-Fluoroquinoline-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoroquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUJOURLTDSVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382549 | |

| Record name | 2-Fluoroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-10-5 | |

| Record name | 2-Fluoroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoroquinoline-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoroquinoline-3-boronic acid (CAS No: 745784-10-5) is a specialized heterocyclic organoboron compound.[1] It serves as a valuable building block in modern synthetic and medicinal chemistry. The quinoline scaffold is a prominent feature in many biologically active molecules, and the fluorine substituent can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. The boronic acid moiety makes it a key reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in drug discovery and materials science. This guide provides a detailed overview of its core physicochemical properties, stability considerations, and the experimental protocols used for their determination.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes its known properties and provides context with data from analogous compounds.

| Property | Value | Source / Note |

| IUPAC Name | (2-Fluoroquinolin-3-yl)boronic acid | N/A |

| CAS Number | 745784-10-5 | [1] |

| Molecular Formula | C₉H₇BFNO₂ | [1] |

| Molecular Weight | 190.97 g/mol | Calculated from formula |

| Appearance | White to off-white solid | General observation for aryl boronic acids |

| Melting Point | Data not available | For the non-fluorinated analog, Quinoline-3-boronic acid, the melting point is reported as 148-155°C.[2] |

| pKa | Data not available | The pKa of boronic acids is highly dependent on substituents. Fluorinated phenylboronic acids typically have pKa values ranging from 6.17 to 8.77.[3] The nitrogen in the quinoline ring is expected to be electron-withdrawing, likely lowering the pKa compared to phenylboronic acid (pKa ≈ 8.86).[3] |

| logP | Data not available | Predicted values for related structures suggest moderate lipophilicity. The logP for the analogous 7-Fluoroquinoline-3-carboxylic acid is 2.07, which can serve as a rough estimate.[4] |

Solubility Profile

While quantitative solubility data is not published, a qualitative assessment can be made based on the properties of similar fluorinated heteroaromatic boronic acids. The compound is expected to be soluble in polar organic solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid and quinoline nitrogen can form hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

| Aqueous | Water | Sparingly Soluble | Poor solubility in water is a common feature of many arylboronic acids.[5] Solubility is pH-dependent. |

Stability and Storage

Boronic acids, especially those on electron-deficient heterocyclic systems, are susceptible to degradation. Understanding these pathways is critical for ensuring reagent integrity.

-

Primary Degradation Pathways :

-

Protodeboronation : Cleavage of the C-B bond by a proton source (e.g., water, alcohols), particularly accelerated by heat or base.

-

Oxidation : The carbon-boron bond can be susceptible to oxidation, especially at physiological pH.[6]

-

Dehydration : Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines, especially upon heating or under vacuum.

-

-

Recommended Storage : To mitigate degradation, this compound should be stored at 4°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1]

-

Handling Unstable Boronic Acids : For applications requiring high stability, boronic acids can be converted to more robust derivatives such as N-methyliminodiacetic acid (MIDA) boronates, which are air-stable solids that can release the active boronic acid in situ during a reaction.[7]

Representative Synthesis

Reaction Scheme: (Starting from a hypothetical 3-Bromo-2-fluoroquinoline precursor)

-

Setup : A two-necked round-bottomed flask is charged with 3-bromo-2-fluoroquinoline (1.0 eq) and triisopropyl borate (2.0 eq) under an inert nitrogen atmosphere and dissolved in anhydrous tetrahydrofuran (THF).[8]

-

Lithiation : The solution is cooled to -78°C using a dry ice/acetone bath.[8] A solution of n-butyllithium in hexanes (2.0 eq) is added dropwise over 1 hour, maintaining the low temperature.[8] The reaction is stirred at -78°C for an additional 2 hours.[8]

-

Quenching and Workup : The cooling bath is removed, and the reaction is allowed to warm to 0°C. The reaction is carefully quenched by the addition of 2 M hydrochloric acid.[8] The pH is then adjusted to ~7 with a sodium bicarbonate solution.[8]

-

Extraction and Isolation : The aqueous mixture is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by precipitation from a nonpolar solvent like hexane or by column chromatography to yield the final product.[8]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Protocol 1: Determination of pKa by Spectrophotometric Titration

This method is suitable for compounds with a UV chromophore and relies on the change in absorbance as the molecule's ionization state changes with pH.

-

Preparation of Buffers : A series of buffers covering a wide pH range (e.g., pH 3 to 13) with a constant ionic strength (e.g., 0.1 M KCl) are prepared.

-

Stock Solution : A stock solution of this compound is prepared in a co-solvent like acetonitrile or DMSO to ensure solubility (e.g., 2.5 mM).

-

Measurement : In a 96-well UV-transparent microplate, aliquots of the stock solution are added to each buffer, resulting in a series of solutions with identical compound concentration but varying pH.

-

Data Acquisition : The UV-Vis spectrum (e.g., 200-400 nm) of each well is recorded using a plate reader.

-

Data Analysis : The absorbance at a wavelength showing the largest difference between the fully protonated and deprotonated species is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point.

Protocol 2: Determination of Solubility by the Dynamic Method

This synthetic method determines the temperature at which a known composition of solute and solvent forms a saturated solution.

-

Sample Preparation : A series of vials are prepared with known masses of this compound and the desired solvent, creating biphasic samples of known mole fraction.

-

Heating and Monitoring : Each vial is placed in a temperature-controlled bath and heated at a slow, constant rate (e.g., 0.2-0.5 K/min) with vigorous stirring.[7]

-

Turbidity Measurement : The turbidity of the solution is monitored continuously. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the sample.[7]

-

Equilibrium Point : The temperature at which the last solid particles disappear and the solution becomes clear is recorded. This is the solid-liquid equilibrium point for that specific composition.[7]

-

Solubility Curve : The process is repeated for all prepared compositions to construct a solubility curve (solubility as a function of temperature).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a novel research chemical like this compound.

Caption: Synthesis and Characterization Workflow for this compound.

References

- 1. usbio.net [usbio.net]

- 2. 191162-39-7 CAS MSDS (3-Quinolineboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pnas.org [pnas.org]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoroquinoline-3-boronic acid (CAS: 745784-10-5) for Researchers and Drug Development Professionals

Introduction: 2-Fluoroquinoline-3-boronic acid is a specialized heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a quinoline scaffold with a fluorine atom and a boronic acid moiety, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and the biological context of its derivatives, with a focus on their potential as anticancer agents.

Core Compound Data: this compound

Quantitative data for this compound is summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 745784-10-5 | [1] |

| Molecular Formula | C₉H₇BFNO₂ | [1] |

| Molecular Weight | 190.97 g/mol | N/A |

| Melting Point | 89-94 °C | N/A |

| Boiling Point | 404.3 °C at 760 mmHg | N/A |

| Appearance | Off-white to light yellow powder | N/A |

| Synonyms | (2-Fluoroquinolin-3-yl)boronic acid, 3-Borono-2-fluoroquinoline | N/A |

Synthetic Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned in two main stages: the formation of a 2-fluoro-3-haloquinoline precursor, followed by conversion of the halide to the boronic acid.

Step 1: Synthesis of 2-Fluoro-3-bromoquinoline (Precursor)

A common route to quinoline cores is the Combes quinoline synthesis or a variation thereof. Starting from a suitably substituted aniline, such as 2-fluoroaniline, and a β-diketone, one can construct the quinoline ring. Subsequent halogenation at the 3-position would yield the desired precursor. A more direct approach could involve the synthesis of 2-amino-3-bromofluorobenzene followed by a reaction to build the quinoline ring.

Step 2: Conversion of 2-Fluoro-3-bromoquinoline to this compound

Two primary methods are applicable for this transformation:

-

Lithium-Halogen Exchange followed by Borylation: This classic method involves the reaction of the aryl halide with an organolithium reagent (e.g., n-butyllithium) at low temperatures to form a lithiated intermediate. This intermediate is then quenched with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup to yield the boronic acid.[2][3]

-

Palladium-Catalyzed Borylation: This method utilizes a palladium catalyst, a phosphine ligand, a base, and a boron source, typically bis(pinacolato)diboron (B₂pin₂), to directly convert the aryl halide to a boronate ester.[4][5] The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid. This method often offers milder reaction conditions and better functional group tolerance compared to lithium-halogen exchange.

A generalized workflow for these synthetic transformations is depicted below.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl or heteroaryl halides. This reaction is instrumental in the synthesis of complex molecules for drug discovery.[6][7]

General Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, toluene, or DMF) via syringe.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica gel.

Biological Context and Signaling Pathways of Fluoroquinolone Derivatives

Derivatives synthesized from this compound belong to the broader class of fluoroquinolones, which are known for their significant biological activities, particularly as antibacterial and anticancer agents.[8][9]

Anticancer Activity and Mechanism of Action

The primary mechanism of anticancer action for many fluoroquinolone derivatives is the inhibition of human topoisomerase II.[8][10] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in the DNA of cancer cells. This DNA damage triggers a cascade of cellular events, including cell cycle arrest and apoptosis (programmed cell death).[11][12]

Topoisomerase II Inhibition and Apoptosis Induction:

The inhibition of topoisomerase II by a fluoroquinolone derivative initiates a DNA damage response. This can lead to the activation of cell cycle checkpoints, often causing arrest in the G2/M or S phase, which prevents the cell from progressing through mitosis with damaged DNA.[12][13] If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. This is frequently mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[11]

Applications in Drug Discovery

The versatility of this compound in Suzuki-Miyaura coupling allows for the synthesis of a diverse library of novel fluoroquinolone derivatives. By coupling this core with various aryl and heteroaryl halides, researchers can systematically explore the structure-activity relationships (SAR) of these compounds. This approach is crucial for optimizing potency, selectivity, and pharmacokinetic properties in the development of new drug candidates, particularly in the area of oncology. For instance, specific derivatives of quinolones have been investigated as inhibitors of other critical targets in cancer signaling, such as Aurora kinases, and their synthesis can be facilitated by boronic acid precursors.[1]

Conclusion

This compound is a key building block for the synthesis of advanced fluoroquinolone derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of novel compounds with potential therapeutic value. The primary anticancer mechanism of many of these derivatives involves the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis. This technical guide provides researchers and drug development professionals with essential data and protocols to facilitate the use of this versatile compound in their research endeavors. Further exploration of derivatives of this compound may lead to the discovery of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Solubility of 2-Fluoroquinoline-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability and solubility characteristics of 2-Fluoroquinoline-3-boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally analogous compounds, such as phenylboronic acid and other fluoroquinoline derivatives, to project its physicochemical properties. Detailed experimental protocols are provided to enable researchers to determine precise quantitative data for their specific applications.

Core Concepts: Stability and Solubility of Boronic Acids

Boronic acids are a class of compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established. However, their stability and solubility can be influenced by various factors, including pH, temperature, solvent, and light exposure.

The quinoline moiety in this compound is a heterocyclic aromatic system, which can influence its solubility in organic solvents and its potential for degradation under certain conditions. The fluorine substituent can further modulate these properties.

Projected Solubility Profile

The solubility of this compound is expected to be dictated by the polar boronic acid group and the larger, more aromatic quinoline ring. A qualitative projection of its solubility in common laboratory solvents is presented in Table 1.

Table 1: Projected Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Projected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The boronic acid moiety can form hydrogen bonds with protic solvents, but the hydrophobic quinoline ring may limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | Moderately Soluble to Sparingly Soluble | Ethers are generally good solvents for boronic acids.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | The overall polarity of the compound may be too high for significant solubility in less polar chlorinated solvents. |

| Nonpolar | Toluene, Hexanes | Insoluble | The high polarity of the boronic acid group prevents significant interaction with nonpolar solvents.[2] |

Note: This qualitative assessment is based on general principles and data for similar compounds. Experimental verification is strongly recommended.

Key Stability Considerations and Degradation Pathways

Boronic acids are susceptible to several degradation pathways that can impact their purity and reactivity.[2] Proper storage and handling are crucial to maintain the integrity of this compound.

Table 2: Stability Considerations for this compound

| Factor | Potential Impact | Mitigation Strategies |

| Moisture | Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium that can affect the compound's reactivity and apparent molecular weight.[1] | Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for reactions where stability is critical. |

| Oxidation | Protodeboronation: The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents, leading to the formation of 2-fluoroquinoline. Some studies on peptide boronic acids have shown that the boronic acid group can be cleaved to give an alcohol.[3] | Store in a tightly sealed container, away from strong oxidizing agents. Purging with an inert gas can also be beneficial. |

| pH | Degradation: Both strongly acidic and basic conditions can promote the degradation of boronic acids, including protodeboronation.[2] At physiological pH, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[4] | Maintain a neutral pH for aqueous solutions where possible, unless specific reaction conditions require otherwise. Use of buffer solutions is recommended for aqueous applications. |

| Light | Photodecomposition: Aromatic compounds, including quinoline derivatives, can be susceptible to photodecomposition.[5] Forced degradation studies on some fluoroquinolones have shown susceptibility to photolytic conditions.[6] | Store in an opaque or amber vial to protect from light. |

| Temperature | Thermal Degradation: Elevated temperatures can accelerate degradation processes. Recommended storage is typically at refrigerated temperatures (e.g., 0-8°C).[2] | Store at recommended low temperatures and avoid prolonged exposure to high temperatures. |

Below is a conceptual diagram illustrating a potential degradation pathway for this compound.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffer at various pH values, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[7]

-

Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature until the solid has settled. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining fine particles.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.

-

Analyze the standards and the filtered supernatant samples by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

-

HPLC Conditions (Example):

-

-

Data Analysis: Construct a calibration curve from the standards. Use the regression equation to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.[7]

This high-throughput method assesses the tendency of a compound to precipitate from a solution when transitioning from a high-solubility solvent (typically DMSO) to an aqueous medium.[7]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[7]

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[7]

-

Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well of another 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., 1-5%) to minimize its effect on solubility.[7]

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.

-

Precipitation Detection: Analyze the plate for the presence of precipitate using a plate reader to measure light scattering (nephelometry or turbidimetry). Alternatively, visually inspect the wells.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

The following diagram outlines the workflow for the thermodynamic solubility assay.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Forced degradation studies are essential to identify potential degradation products and pathways.[5]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

-

Acidic: e.g., 0.1 M HCl

-

Basic: e.g., 0.1 M NaOH

-

Oxidative: e.g., 3% H₂O₂

-

Thermal: Heat the solution (e.g., 60°C)

-

Photolytic: Expose the solution to a controlled light source providing both UV and visible light (e.g., as per ICH Q1B guidelines).[5]

-

-

Control Samples: For each condition, prepare a control sample stored under normal conditions (e.g., protected from light at room temperature or refrigerated). For photostability testing, a dark control wrapped in aluminum foil is necessary.[5]

-

Time Points: Withdraw aliquots from each stressed and control sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). A diode-array detector (DAD) is useful for assessing peak purity.

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point.

-

Determine the rate of degradation under each stress condition.

-

Characterize any significant degradation products using LC-MS/MS and NMR if necessary.

-

Summary and Recommendations

It is strongly recommended that researchers experimentally verify the solubility and stability of this compound under the specific conditions relevant to their applications using the protocols outlined in this guide. This will ensure the reliable and effective use of this compound in research and development.

References

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Rise of a New Hybrid: A Technical Guide to the Biological Activity of Fluoroquinolone Boronic Acid Derivatives

For Immediate Release

A new frontier in drug development is emerging with the fusion of two powerful chemical entities: fluoroquinolone antibiotics and boronic acid derivatives. This technical guide provides an in-depth analysis of the biological activities of these novel hybrid molecules, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as antibacterial and anticancer agents.

This guide synthesizes current research to present quantitative data on the efficacy of these compounds, details the experimental methodologies used to evaluate them, and visualizes the key cellular pathways they influence.

Executive Summary

Fluoroquinolones have long been a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity targeting bacterial DNA gyrase and topoisomerase IV. However, the rise of antibiotic resistance necessitates the development of novel therapeutic strategies. The conjugation of fluoroquinolones with boronic acid derivatives, known for their ability to inhibit a variety of enzymes, represents a promising approach to overcome resistance and expand the therapeutic utility of this important class of drugs. This guide explores the multifaceted biological activities of these hybrid compounds, with a particular focus on their enhanced antibacterial efficacy and their emerging potential as anticancer agents.

Anticancer Activity of Fluoroquinolone-Boron Complexes

Recent studies have highlighted the potential of fluoroquinolone-boron hybrids as promising anticancer agents. These compounds have demonstrated significant antiproliferative effects against cervical cancer cell lines.

Quantitative Anticancer Data

A key study investigated the efficacy of five hybrid fluoroquinolone-boron complexes against SiHa and CasKi cervical cancer cell lines. The results, presented in Table 1, indicate that the introduction of different heterocyclic moieties at the C-7 position of the fluoroquinolone scaffold, in conjunction with a boron complex, significantly influences their cytotoxic potential. Notably, the 7-hydantoin and 7-dihydropyridine derivatives exhibited the most potent inhibitory effects.

Table 1: Proliferation Inhibition of Fluoroquinolone-Boron Hybrids in Cervical Cancer Cell Lines

| Compound ID | C-7 Substituent | Target Cell Line | Estimated IC50 (µg/mL) |

| 3a | 7-dihydropyridine | SiHa | ~50 |

| CasKi | ~50 | ||

| 3b | 7-hydantoin | SiHa | ~50 |

| CasKi | ~25 | ||

| 3c | 7-uracil | SiHa | > 150 (inactive) |

| CasKi | > 150 (inactive) | ||

| 3d | 7-benzimidazole | SiHa | ~100 |

| CasKi | ~75 | ||

| 3e | 7-carbazole | SiHa | ~100 |

| CasKi | ~100 |

Data is estimated from dose-response curves presented in Hernández-López et al., 2019.[1]

Potential Anticancer Mechanisms of Action

While the parent fluoroquinolones are known to target topoisomerases, the addition of a boronic acid moiety may introduce novel mechanisms of action. Research on other boronic acid-containing compounds and some fluoroquinolone derivatives suggests potential involvement of key signaling pathways in cancer progression.

Studies on certain quinolone derivatives have shown that they can exert their biological effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[2][3]. These pathways are crucial for cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers. The boronic acid component of the hybrid molecules could enhance the inhibition of these pathways, contributing to their anticancer activity.

Boronic acids are well-established inhibitors of proteasomes and serine proteases, enzymes that play critical roles in protein degradation and cellular signaling. The covalent interaction between the boronic acid moiety and the active site of these enzymes can lead to the induction of apoptosis (programmed cell death) in cancer cells. It is plausible that fluoroquinolone boronic acid derivatives retain this inhibitory activity, providing an additional avenue for their anticancer effects.

Antibacterial Activity of Fluoroquinolone Boronic Acid Derivatives

The primary therapeutic application of fluoroquinolones is in combating bacterial infections. The development of fluoroquinolone-boron hybrids aims to enhance their efficacy, particularly against resistant strains.

Quantitative Antibacterial Data

A notable example is the difluoroboranyl-fluoroquinolone complex, designated "7a". This compound has demonstrated potent antibacterial activity against Staphylococcus aureus, a common and often drug-resistant pathogen.

Table 2: Antibacterial Activity of Difluoroboranyl-Fluoroquinolone "7a" against Staphylococcus aureus

| Compound | MIC (µg/mL) | MBC (µg/mL) | In Vivo Efficacy (Murine Pneumonia Model) |

| 7a | 0.25 | 0.25 | Effective in reducing lung pneumonic tissue |

| Ciprofloxacin | 0.25 | 0.5 | - |

Data from Hernández-López et al., 2022.[4][5]

The data indicates that compound "7a" exhibits bactericidal activity at the same concentration that it inhibits bacterial growth, suggesting a potent killing effect. Furthermore, its efficacy in an in vivo model underscores its potential as a therapeutic agent.

Mechanism of Antibacterial Action

The established mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair, and ultimately, bacterial cell death. The boron moiety in the hybrid derivatives may contribute to enhanced activity through several mechanisms, including improved cell penetration or the inhibition of other essential bacterial enzymes, such as serine proteases.

Experimental Protocols

This section provides an overview of the standard methodologies employed in the evaluation of the biological activities of fluoroquinolone boronic acid derivatives.

Antibacterial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Protocol Steps:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the fluoroquinolone boronic acid derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

This method is used for a qualitative or semi-quantitative assessment of antimicrobial activity.

Protocol Steps:

-

Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized bacterial suspension.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Addition: A defined volume of the test compound solution (at a specific concentration) is added to each well. A solvent control is also included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

In Vitro Cytotoxicity Screening

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Workflow:

Protocol Steps:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fluoroquinolone boronic acid derivative for a specified period (typically 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion and Future Directions

The conjugation of fluoroquinolones with boronic acid derivatives represents a highly promising strategy in the development of novel therapeutics. The preliminary data on their antibacterial and anticancer activities are encouraging, suggesting that these hybrid molecules may possess enhanced efficacy and potentially novel mechanisms of action that can address the challenges of drug resistance.

Future research should focus on:

-

Synthesizing a broader range of fluoroquinolone boronic acid derivatives to establish a comprehensive structure-activity relationship.

-

Evaluating the antibacterial activity of these compounds against a wider panel of clinically relevant and drug-resistant bacterial strains.

-

Screening for anticancer activity across a diverse range of cancer cell lines and elucidating the specific signaling pathways involved.

-

Conducting in-depth mechanistic studies to confirm the inhibition of proteasomes, serine proteases, and other potential targets.

-

Performing preclinical in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

The continued exploration of fluoroquinolone boronic acid derivatives holds significant potential for the discovery of next-generation antibacterial and anticancer drugs.

References

- 1. ricaxcan.uaz.edu.mx [ricaxcan.uaz.edu.mx]

- 2. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Fluoroquinolone Derivatives as Potent Antimicrobial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, mechanism of action, and antimicrobial evaluation of novel fluoroquinolone derivatives. Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1][2][3] The emergence of antibiotic-resistant bacterial strains necessitates the development of new derivatives with enhanced potency and a broader spectrum of activity.[3] This document details synthetic strategies, experimental protocols, and antimicrobial activity data for novel fluoroquinolone compounds, offering a valuable resource for researchers in the field of antimicrobial drug discovery.

Core Synthetic Strategies

The foundational structure of fluoroquinolones offers several positions for chemical modification to enhance antimicrobial activity and pharmacokinetic properties. The most common synthetic strategies involve modifications at the C-7, N-1, and C-3 positions of the quinolone core.

A prevalent method for synthesizing the fluoroquinolone core is through the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis.[4] A representative synthetic pathway often starts with a substituted benzoyl chloride, such as 2,4-dichloro-5-fluoro benzoyl chloride, which undergoes a series of reactions including acylation, enamine formation, cyclization, and ring closure to form the quinolone nucleus.[5][6]

Subsequent modifications, particularly at the C-7 position, are crucial for modulating the antibacterial spectrum and potency. This is typically achieved through nucleophilic substitution reactions where the 7-chloro or 7-fluoro substituent is displaced by a variety of cyclic amines, such as piperazine and its derivatives.[5][7] For instance, the reaction of a 7-chloro-quinolone intermediate with piperazine in a solvent like dimethyl sulfoxide (DMSO) is a key step in the synthesis of widely used fluoroquinolones like ciprofloxacin.[5][8] Further derivatization of the piperazine ring can lead to novel compounds with improved activity against resistant strains.[7]

Modifications at the N-1 position with different alkyl or cycloalkyl groups, such as a cyclopropyl group, are known to significantly influence the overall efficacy of the compounds.[9] Additionally, the carboxylic acid group at the C-3 position can be esterified or converted to amide derivatives to create prodrugs or novel compounds with altered properties.[10][11]

Below is a generalized synthetic scheme for novel fluoroquinolone derivatives.

Mechanism of Antimicrobial Action

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into the DNA, a process essential for the initiation of replication.[2] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is responsible for decatenating daughter chromosomes following DNA replication.[1][2] By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize the DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome.[12] This disruption of DNA integrity ultimately triggers cell death.

The following diagram illustrates the mechanism of action of fluoroquinolones.

Experimental Workflow for Synthesis and Evaluation

The development of novel fluoroquinolone derivatives follows a structured workflow from synthesis to antimicrobial evaluation. This process begins with the chemical synthesis of the target compounds, followed by purification and structural characterization. The antimicrobial activity is then assessed, primarily through the determination of the Minimum Inhibitory Concentration (MIC).

The diagram below outlines the typical experimental workflow.

Antimicrobial Activity of Novel Fluoroquinolone Derivatives

The antimicrobial efficacy of newly synthesized fluoroquinolone derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2] The following tables summarize the MIC values of representative novel fluoroquinolone derivatives against various Gram-positive and Gram-negative bacterial strains.

Table 1: Antimicrobial Activity of C-7 Substituted Ciprofloxacin Derivatives

| Compound | Modification at C-7 | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | Reference |

| Ciprofloxacin | Piperazinyl | <0.016 | <0.016 | 0.25 | [11] |

| 5h | 4-(4-(benzoyl)carbopiperazin-1-yl)piperazinyl | <0.016 | <0.016 | 16 | [11] |

| 5k | 4-(4-(benzenesulfonyl)carbopiperazin-1-yl)piperazinyl | <0.016 | <0.016 | 16 | [11] |

| 5l | 4-(4-(benzenesulfonyl)carbopiperazin-1-yl)piperazinyl | 4 | <0.016 | 16 | [11] |

Table 2: Antimicrobial Activity of Glycosylated Fluoroquinolone Derivatives

| Compound | Parent Fluoroquinolone | Modification at C-3 | Fluoroquinolone-Resistant E. coli (MIC in mM) | C. albicans (MIC in mM) | Reference |

| Ciprofloxacin | Ciprofloxacin | - | 0.5098 | - | [13] |

| 9 | Ciprofloxacin | Glucosamine-amide linkage | 0.2668 | - | [13] |

| 10 | Norfloxacin | Glucosamine-amide linkage | 0.1358 | 0.0056 | [13] |

| 13 | Moxifloxacin | Glucosamine-amide linkage | 0.0898 | - | [13] |

Detailed Experimental Protocols

Synthesis of a Novel C-7 Substituted Fluoroquinolone Derivative

This protocol is adapted from the synthesis of 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivatives of ciprofloxacin.[7]

Step 1: Synthesis of Ciprofloxacin (2) A mixture of 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1) and piperazine in dimethylsulfoxide is subjected to microwave irradiation (100 W) for 2 hours to yield ciprofloxacin (2).[7]

Step 2: Synthesis of 7-(4-Carbopiperazin-1-yl) Intermediate (3) The piperazinyl moiety at the C-7 position of ciprofloxacin is reacted in situ with triphosgene and N-protected piperazine to yield the 7-(4-carbopiperazin-1-yl) intermediate (3).[7]

Step 3: Deprotection to Yield Amine (4) The protecting group on the terminal piperazine nitrogen of intermediate (3) is removed, for example, by catalytic hydrogenation (H2, 5% Pd/C), to give the free amine (4).[7]

Step 4: Acylation to Yield the Final Derivative (e.g., 5h) To a solution of amine (4) (1.5 mmol) in a mixture of DCM/EtOH (4:1, 150 mL), triethylamine (3.0 mmol) and the desired aroyl chloride (e.g., benzoyl chloride) (1.2 mmol) are added. The mixture is stirred at room temperature under an argon atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7] The product is then purified.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][10][14]

1. Preparation of Antimicrobial Agent Stock Solution:

-

Dissolve the synthesized fluoroquinolone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a working stock solution.

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2][14]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2][14]

3. Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial working stock solution to the first column of wells.

-

Perform two-fold serial dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last well of the dilution series.

4. Inoculation and Incubation:

-

Inoculate each well (containing 100 µL of diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.

-

Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.[2][10]

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. benchchem.com [benchchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 5. benchchem.com [benchchem.com]

- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 7. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]

- 12. Broth microdilution reference methodology | PDF [slideshare.net]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 2-Fluoroquinoline-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoroquinoline-3-boronic acid, a specialized reagent used in synthetic chemistry. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document has been compiled using data from close structural analogs, primarily Quinoline-3-boronic acid, and general principles for handling heterocyclic boronic acids. Professionals should use this guide as a foundational resource, supplementing it with institutional safety protocols and professional judgment.

Section 1: Hazard Identification and Classification

This compound is not extensively characterized for its toxicological properties. However, based on the hazard profile of its close analog, Quinoline-3-boronic acid (CAS 191162-39-7), it should be handled as a hazardous substance.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Section 2: Physical and Chemical Properties

| Property | This compound | Quinoline-3-boronic acid |

| CAS Number | MFCD05664131 (MDL Number)[2] | 191162-39-7 |

| Molecular Formula | C₉H₇BFNO₂[2] | C₉H₈BNO₂ |

| Molecular Weight | 190.97 g/mol [2] | 172.98 g/mol |

| Appearance | Solid (Anticipated) | Solid |

| Melting Point | Not Available | 191-196 °C |

| Storage Temperature | Not Available | 2-8°C |

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are critical to ensure safety and maintain the integrity of the reagent.

3.1 Safe Handling Workflow

All operations involving this compound, especially handling the solid powder, must be performed in a controlled environment to minimize exposure.

Caption: General workflow for safely handling solid this compound.

3.2 Storage Requirements

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.[1]

-

For long-term stability, refrigeration (2-8°C) is recommended, similar to its non-fluorinated analog.

-

Store away from incompatible materials such as strong oxidizing agents.

3.3 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

| Protection Type | Specification | Purpose |

| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against dust particles and chemical splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. Inspect gloves before use. |

| Body Protection | Laboratory coat. | Shields skin from accidental spills and contamination. |

| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved particulate respirator is required. | Prevents inhalation of harmful dust. |

Section 4: Experimental Protocols

This compound is primarily used as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules.

4.1 Representative Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of 2-Fluoropyridine-3-boronic acid and serves as a robust starting point for methodology development.[3]

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (e.g., aryl bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 4:1 mixture of 1,4-dioxane/water)

-

Microwave synthesis vial with stir bar

Procedure:

-

In a chemical fume hood, add the this compound, aryl halide, palladium catalyst, and base to a microwave synthesis vial containing a stir bar.

-

Add the degassed solvent system to achieve a reaction concentration of approximately 0.1 - 0.5 M.

-

Seal the vial securely with the appropriate cap.

-

Place the vial into the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature before opening.

-

Proceed with standard aqueous work-up and purification by flash column chromatography.

4.2 Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key mechanistic steps of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 5: Toxicological and Ecological Information

5.1 Toxicological Profile (Inferred)

-

Acute Effects: As indicated by the hazard statements, acute exposure is likely to cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may be harmful, a common concern for many boronic acids.

-

Chronic Effects: No data is available for this compound. Some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities in a drug development context.[3] The quinoline core is present in many biologically active compounds, but the specific toxicological profile of this derivative is uncharacterized.[4][5]

5.2 Risk Assessment Logic

The following diagram outlines the logical steps for risk assessment and mitigation when planning to work with this compound.

Caption: Risk assessment flowchart for laboratory use of this compound.

5.3 Ecological Information No specific ecological data is available. As a standard precaution, this chemical should not be allowed to enter drains or waterways. All waste materials must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.

References

Methodological & Application

Application Notes for Suzuki-Miyaura Coupling of 2-Fluoroquinoline-3-boronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This protocol focuses on the application of 2-Fluoroquinoline-3-boronic acid as a key building block. The quinoline moiety is a prevalent scaffold in numerous biologically active compounds, and the incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The development of robust Suzuki coupling protocols for this compound is therefore of considerable interest to researchers in medicinal chemistry and drug discovery.

Challenges in the Suzuki coupling of nitrogen-containing heteroaryl boronic acids, such as this compound, can include competitive protodeboronation and catalyst inhibition by the nitrogen lone pair. The selection of appropriate reaction conditions, including the palladium catalyst, ligand, base, and solvent system, is crucial for achieving high yields and purity of the desired biaryl or heteroaryl-quinoline products. This document provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. The methodologies presented are based on established procedures for similar challenging Suzuki couplings and are intended to serve as a starting point for reaction optimization.

Summary of Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of haloquinolines and related nitrogen-containing heterocycles, which can be adapted for this compound. Optimization of these parameters is often necessary for specific substrates.

| Component | Examples and Recommendations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, JohnPhos |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, Ethanol/H₂O |

| (Hetero)aryl Halide | Aryl Iodides > Aryl Bromides > Aryl Chlorides |

| Temperature | 80-120 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Experimental Workflow for Suzuki-Miyaura Coupling

Figure 1. A schematic overview of the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Disclaimer: The following is a representative protocol and may require optimization for specific substrates and reaction scales.

Materials:

-

This compound (1.0 equiv)

-

(Hetero)aryl halide (e.g., aryl bromide, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware for work-up and purification

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the (hetero)aryl halide (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

-

-

Degassing:

-

Seal the flask with a rubber septum.

-

Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen).

-

Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

-

-

Reaction:

-

Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

-

Work-up:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

-

Analysis:

-

Characterize the purified product by appropriate analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.

-

Catalytic Cycle of the Suzuki-Miyaura Coupling

Figure 2. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 2-Fluoroquinoline-3-boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This method is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3] The coupling of heteroaryl boronic acids, such as 2-fluoroquinoline-3-boronic acid, presents unique challenges. These substrates can be prone to protodeboronation under basic reaction conditions, and the heteroatoms can coordinate to the palladium catalyst, leading to catalyst inhibition.[3][4][5] The presence of a fluorine atom at the 2-position of the quinoline ring further modulates the electronic properties and reactivity of the molecule.

This document provides a guide for researchers, scientists, and drug development professionals on the selection of palladium catalysts and the application of experimental protocols for the successful Suzuki-Miyaura coupling of this compound. The recommendations are based on established methodologies for challenging heteroaryl coupling reactions.

Data Presentation: Recommended Catalyst Systems

The choice of the palladium source and ligand is critical for achieving high yields and reaction efficiency. For challenging substrates like this compound, modern catalyst systems often employ palladium precatalysts and sterically hindered, electron-rich phosphine ligands.[3][6] Below is a summary of recommended catalyst systems based on their proven efficacy in the coupling of structurally related and challenging heteroaryl boronic acids.

| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes and (Analogous) References |

| Buchwald Precatalyst System | XPhos Pd G3 (1-3) | - | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 40-110 | 0.5-12 | Highly active for unstable heteroaryl boronic acids.[4][5][6] |

| Traditional Pd(0) System | Pd(PPh₃)₄ (3-5) | - | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/Water, DME | 80-100 | 12-24 | A classic system, may require higher catalyst loading and longer reaction times for challenging substrates.[7][8] |

| Pd(II) with Bulky Phosphine Ligand System 1 | Pd(OAc)₂ (1-3) | SPhos (1.5-4.5) | K₃PO₄, CsF | Toluene, Dioxane | Room Temp - 100 | 2-18 | Effective for a wide range of heteroaryl couplings, including chlorides.[9] |

| Pd(II) with Bulky Phosphine Ligand System 2 | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₃PO₄, Cs₂CO₃ | Dioxane/Water | Room Temp - 90 | 12-24 | Particularly effective for electron-rich aryl chlorides.[6][10] |

| Air-Stable Phosphine Oxide Ligand System | POPd-mix (3) | - | t-BuOLi, CsF | Isopropanol, Dioxane | 90-105 | 12-18 | Utilizes air- and heat-stable catalysts, beneficial for high-throughput screening.[11] |

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is provided below. Note: Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for any specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation:

-

To a dry reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

In a separate vial, weigh the palladium catalyst and ligand (if not using a precatalyst).

-

-

Reaction Setup:

-

Seal the reaction vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times to ensure anaerobic conditions.

-

Add the palladium catalyst and ligand to the reaction vessel under a positive pressure of the inert gas.

-

Add the degassed solvent via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (refer to the table above for starting points) for the specified time.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

Caption: General experimental workflow for Suzuki coupling.

Decision Tree for Catalyst and Condition Selection

Caption: Decision tree for catalyst and condition selection.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

2-Fluoroquinoline-3-boronic Acid: A Versatile Building Block for Advanced Organic Synthesis in Drug Discovery

Introduction: 2-Fluoroquinoline-3-boronic acid is a valuable heterocyclic building block in organic synthesis, particularly for the construction of novel molecular architectures with potential pharmacological applications. Its unique structure, featuring a quinoline core, a fluorine substituent, and a reactive boronic acid moiety, makes it an attractive starting material for the synthesis of diverse compound libraries. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the fluoroquinoline scaffold, a position known to be critical for biological activity in many quinolone-based compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in drug discovery and development.

Application Notes

The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the synthesis of a wide array of 3-aryl-2-fluoroquinolines, which are scaffolds of significant interest in medicinal chemistry due to their demonstrated antibacterial and anticancer activities.

Anticipated Applications in Drug Discovery:

-

Antibacterial Agents: The fluoroquinolone core is a well-established pharmacophore in antibacterial drugs.[1][2] Modification at the C-3 position with various aryl groups can lead to the development of new antibacterial agents with improved potency, expanded spectrum of activity, or the ability to overcome existing resistance mechanisms.[3][4]

-

Anticancer Agents: Numerous studies have shown that derivatives of quinoline and fluoroquinolone exhibit significant anticancer properties.[5][6][7][8] The introduction of specific aryl moieties at the 3-position can modulate the cytotoxic and anti-proliferative activities of these compounds against various cancer cell lines.

Quantitative Data Presentation

The following tables summarize the biological activities of various 3-substituted fluoroquinolone derivatives, illustrating the potential of compounds that can be synthesized from this compound.

Table 1: Antibacterial Activity of 3-Substituted Fluoroquinolone Derivatives

| Compound Class | Test Organism | MIC (μg/mL) | Reference |

| 3-Arylfuran-2(5H)-one-fluoroquinolone hybrid | Multidrug-resistant Escherichia coli | 0.11 (MIC50) | [3] |

| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl)quinolone | Klebsiella pneumoniae | 0.005 (mM) | [1] |

| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl)quinolone | Candida albicans | 0.010 (mM) | [1] |

| Norfloxacin-1,3,4-oxadiazole derivatives | Mycobacterium smegmatis H37Rv | 16.20 - 22.35 | [1] |

Table 2: Anticancer Activity of 3-Substituted Fluoroquinolone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin-1,3,4-thiadiazole derivative | Human hepatocellular carcinoma (Huh-7) | 25.75 | [1] |

| 3-Aryl-2-quinolone derivative (Compound 7) | Human breast cancer (MCF-7) | Markedly decreased cell migration at 10⁻⁷ M | [5] |

| 3-Aryl-2-quinolone derivative (Compound 13) | Human breast cancer (MCF-7) | Markedly decreased cell migration at 10⁻⁷ M | [5] |

| 3-Aryl-2-quinolone derivative (Compound 16) | Human breast cancer (MCF-7) | Markedly decreased cell migration at 10⁻⁷ M | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes a plausible method for the synthesis of the pinacol ester of this compound via a Miyaura borylation reaction, starting from 3-bromo-2-fluoroquinoline.

Reaction Scheme:

Figure 1: Miyaura Borylation of 3-Bromo-2-fluoroquinoline.

Materials:

-

3-Bromo-2-fluoroquinoline (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-2-fluoroquinoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the synthesized boronic ester with a generic aryl bromide.

Reaction Workflow:

Figure 2: Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound pinacol ester (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Degassed 1,4-dioxane and water (4:1 v/v)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound pinacol ester, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.[9]

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[9]

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.[9]

-

Monitor the reaction progress using TLC.[9]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[9]

-